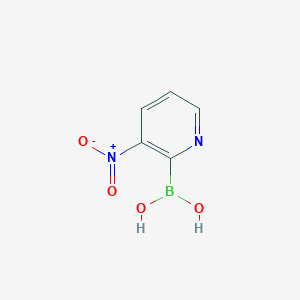![molecular formula C8H13NO2 B12964766 Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1R,5S)-3-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-1-carboxylate
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of a nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitrogen atom or have different substituents, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3/t6-,8+/m1/s1 |
Clé InChI |
KYOYTSMQIIGIRI-SVRRBLITSA-N |
SMILES isomérique |
CCOC(=O)[C@]12C[C@@H]1CNC2 |
SMILES canonique |
CCOC(=O)C12CC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


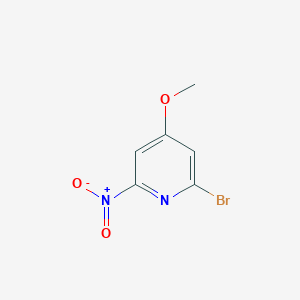
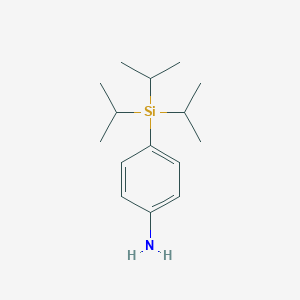



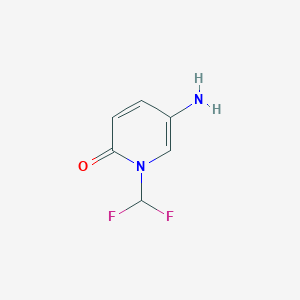
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
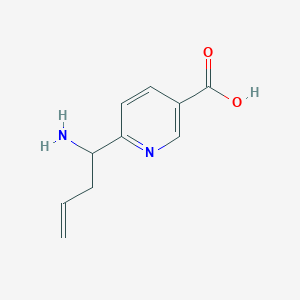

![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)

